molecular formula C25H29NO12 B11472192 [3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside

Cat. No.: B11472192
M. Wt: 535.5 g/mol
InChI Key: RSFOBATZWJSMJB-UHFFFAOYSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of hydroxyl groups, formation of the oxazole ring, and subsequent acetylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and acetyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHOXY}OXAN-2-YL]METHYL ACETATE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C25H29NO12

Molecular Weight

535.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C25H29NO12/c1-13(27)32-12-21-22(34-14(2)28)23(35-15(3)29)24(36-16(4)30)25(37-21)33-11-19-10-20(26-38-19)17-6-8-18(31-5)9-7-17/h6-10,21-25H,11-12H2,1-5H3

InChI Key

RSFOBATZWJSMJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2=CC(=NO2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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